Isoleucyltyrosine
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Overview
Description
Isoleucyltyrosine is a dipeptide composed of the amino acids isoleucine and tyrosine. It is classified as a bioactive peptide, which means it has biological activity beyond its nutritional value. This compound is found in various food sources and has been studied for its potential health benefits, including blood pressure-lowering effects and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoleucyltyrosine can be synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds. The protecting groups are removed using trifluoroacetic acid (TFA) to yield the final product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). High-performance liquid chromatography (HPLC) is often used to purify the synthesized peptide, ensuring high purity and quality .
Chemical Reactions Analysis
Types of Reactions: Isoleucyltyrosine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions are less common but can involve the reduction of any oxidized forms of the peptide.
Substitution: The amino groups in the peptide can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Acyl chlorides or alkyl halides in the presence of a base.
Major Products:
Oxidation: Dityrosine and other oxidative derivatives.
Reduction: Reduced forms of any oxidized products.
Substitution: Acylated or alkylated derivatives of this compound.
Scientific Research Applications
Chemistry: Used as a model compound in peptide synthesis and reaction studies.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for its potential therapeutic effects, including blood pressure-lowering and antioxidant properties.
Industry: Utilized in the development of functional foods and nutraceuticals.
Mechanism of Action
The mechanism of action of isoleucyltyrosine involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to receptors or enzymes, modulating their activity. For example, its blood pressure-lowering effect may be mediated through the inhibition of angiotensin-converting enzyme (ACE), leading to vasodilation and reduced blood pressure .
Comparison with Similar Compounds
Leucyltyrosine: Another dipeptide with similar properties but composed of leucine and tyrosine.
Valyltyrosine: A dipeptide consisting of valine and tyrosine, also studied for its bioactive properties.
Uniqueness: Isoleucyltyrosine is unique due to its specific amino acid composition, which imparts distinct biological activities. Its combination of isoleucine and tyrosine residues contributes to its specific interactions with molecular targets and its potential health benefits .
Properties
Molecular Formula |
C15H22N2O4 |
---|---|
Molecular Weight |
294.35 g/mol |
IUPAC Name |
2-[(2-amino-3-methylpentanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C15H22N2O4/c1-3-9(2)13(16)14(19)17-12(15(20)21)8-10-4-6-11(18)7-5-10/h4-7,9,12-13,18H,3,8,16H2,1-2H3,(H,17,19)(H,20,21) |
InChI Key |
MUFXDFWAJSPHIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N |
physical_description |
Solid |
Origin of Product |
United States |
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